molecular formula C20H20N4O4S B11576465 8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11576465
M. Wt: 412.5 g/mol
InChI Key: AYTRSIFUONTLBN-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 8,8-DIMETHYL-2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the methylsulfanyl and nitrophenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.

Scientific Research Applications

8,8-DIMETHYL-2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-b]quinoline derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their properties and applications. For example:

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H20N4O4S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(7-10)24(27)28)16-17(21-12)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26)

InChI Key

AYTRSIFUONTLBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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